![molecular formula C8H13F2N B13550064 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane typically involves the use of difluoromethylation reagents and cycloaddition reactions. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to produce the bicyclic scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging metal-based methods to transfer the difluoromethyl group to specific sites on the molecule . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of materials with unique properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The bicyclic structure allows for specific interactions with enzymes and receptors, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is similar in structure but lacks the difluoromethyl group.
Bicyclo[3.3.0]octane: This compound has a different ring system and is used in the synthesis of natural products with high strain energy.
Uniqueness
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C8H13F2N |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13F2N/c9-7(10)8-2-1-6(3-8)4-11-5-8/h6-7,11H,1-5H2 |
Clave InChI |
BFPAAUITXLYFMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CNC2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



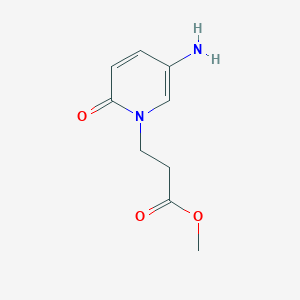
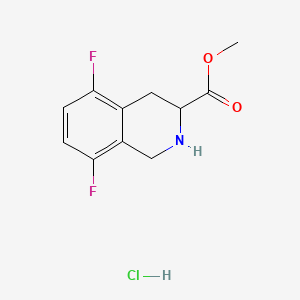
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
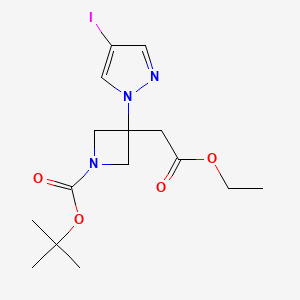
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
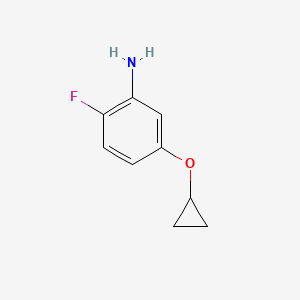
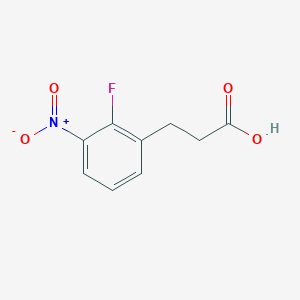
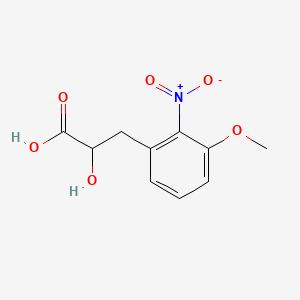
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

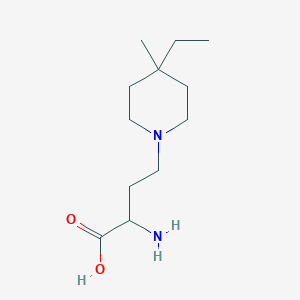
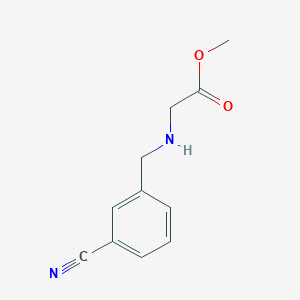
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
